molecular formula C14H21N B13244292 N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

Cat. No.: B13244292
M. Wt: 203.32 g/mol
InChI Key: JLBNXFMTKAQNKC-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine (hereafter referred to as Compound X) is a derivative of the benzo[7]annulen-7-amine scaffold, a structural class investigated for its high affinity and selectivity toward GluN2B-containing N-methyl-D-aspartate receptors (NMDARs) . These receptors are critical targets for neurological disorders, including stroke and neurodegenerative diseases. Compound X features a fused bicyclic system (a benzene ring fused to a seven-membered aliphatic ring) with an isopropyl (propan-2-yl) group attached to the amine at the 5-position. Its structural simplicity and modular synthesis make it a valuable candidate for medicinal chemistry optimization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine typically involves the following steps:

    Formation of the Tetrahydrobenzoannulene Core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of the Isopropylamine Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the tetrahydrobenzoannulene core with isopropylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antidepressant or anticonvulsant.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The isopropylamine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Substituted Benzo[7]annulen-7-amines

The GluN2B affinity of benzo[7]annulen-7-amines is highly dependent on the substituent at the amine position. Key analogs and their binding data are summarized below:

Compound N-Substituent 2-Position Substituent GluN2B Ki (nM) LogD
Compound X Propan-2-yl H Not reported ~2.5*
7c 3-Phenylpropyl NO₂ 1.6 3.8
15c 3-Phenylpropyl Cl 2.1 3.5
22c 3-Phenylpropyl OBn (benzyloxy) 3.6 4.2
58 3-Phenylpropyl H 8.2 3.1
59 3-(4-Fluorophenyl)propyl H 5.4 2.9

*Estimated based on structural similarity to reported analogs .

Key Findings :

  • N-Substituent Impact: The 3-phenylpropyl group in compounds 7c, 15c, and 22c confers sub-nanomolar affinity, likely due to enhanced hydrophobic interactions within the GluN2B binding pocket. Compound X’s smaller isopropyl group may reduce affinity but improve metabolic stability or solubility .
  • 2-Position Modifications: Electron-withdrawing groups (e.g., NO₂, Cl) at the 2-position enhance affinity, as seen in 7c (Ki = 1.6 nM) and 15c (Ki = 2.1 nM). The absence of such groups in Compound X suggests moderate affinity, though this requires experimental validation .
  • LogD Values : Higher lipophilicity (LogD >3.5) correlates with increased blood-brain barrier penetration but may compromise solubility. Compound X’s lower estimated LogD (~2.5) could favor pharmacokinetic profiles .

Comparison with 3-Benzazepine Derivatives

Benzo[7]annulen-7-amines are structurally distinct from 3-benzazepines, another class of GluN2B antagonists. For example:

  • Ifenprodil : A prototypical 3-benzazepine GluN2B antagonist (Ki = 9 nM) . Docking studies reveal overlapping binding poses between ifenprodil and benzo[7]annulen-7-amines at the GluN1b/GluN2B interface, despite differences in scaffold rigidity .
  • Selectivity: Benzo[7]annulen-7-amines exhibit superior selectivity over non-NMDARs compared to early 3-benzazepines, which often target σ₁ receptors or monoamine transporters .

Functionalized Derivatives for Imaging

For instance, fluorinated analogs like [¹⁸F]-59 achieved high radiochemical purity but failed in vivo due to rapid clearance .

Biological Activity

N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine, also known as N-[2-(propan-2-yl)phenyl]-6,7,8,9-tetrahydro-5H-benzoannulen-5-amine, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C14H21N
  • Molecular Weight : 203.32 g/mol
  • CAS Number : 17910-31-5

Research indicates that compounds similar to N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine may exhibit various biological activities through different mechanisms. These include:

  • Anticancer Activity : Some studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 and SK-BR-3, demonstrating significant anti-cancer properties with IC50 values ranging from 0.1 to 26.9 µM depending on the specific analog and cell type tested .
  • Anti-inflammatory Effects : Certain analogs have been noted for their ability to inhibit the activation of inflammatory pathways. Compounds that exhibit anti-inflammatory properties often target key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes .
  • Neuroprotective Effects : There is emerging evidence suggesting that some benzoannulene derivatives may possess neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes the biological activities reported for N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine and its analogs:

Activity Description IC50 (µM)
AnticancerCytotoxicity against MCF-7 cells0.1 - 26.9
Anti-inflammatoryInhibition of NO production in activated macrophagesNot specified
NeuroprotectiveModulation of neurotransmitter releaseNot specified

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzoannulene derivatives on human cancer cell lines. The results indicated that certain modifications to the molecular structure significantly enhanced the anticancer activity against breast cancer cells .
  • Mechanistic Insights : Research has shown that some compounds can induce apoptosis through mitochondrial pathways or by inhibiting specific kinases involved in cell survival signaling pathways .
  • In Vivo Studies : While most studies focus on in vitro evaluations, preliminary in vivo studies suggest potential therapeutic benefits in animal models of cancer and inflammation. However, detailed pharmacokinetic profiles are still required to understand their efficacy and safety fully.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine, and what key intermediates are involved?

The compound is typically synthesized via reductive amination of the ketone precursor 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one with isopropylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane under inert conditions is a common method, yielding the secondary amine product . For enantioselective synthesis, chiral catalysts like Rh complexes with phosphine ligands have been employed for asymmetric hydrogenation of precursor substrates . Key intermediates include the ketone 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one and its acrylamide derivatives .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural validation relies on ¹H/¹³C NMR (to confirm amine and aromatic proton environments), HRMS (for molecular weight verification), and IR spectroscopy (to identify functional groups like NH stretches). For example, ¹H NMR of related benzo[7]annulen-5-amines shows distinct signals for the annulenic protons (δ 7.1–7.4 ppm) and the isopropyl group (δ 1.2–1.5 ppm) . X-ray crystallography or NOE experiments may resolve stereochemical ambiguities in chiral derivatives .

Q. What are the primary biological targets or mechanisms associated with this compound?

The compound and its analogues are potent GluN2B-selective NMDA receptor antagonists , with applications in neurological disorder research (e.g., Alzheimer’s disease, neuropathic pain). Competitive binding assays using [³H]ifenprodil displacement and autoradiography in rat brain sections confirm GluN2B specificity . Derivatives also exhibit mast cell-stabilizing activity by inhibiting histamine release, likely via modulation of calcium channels .

Advanced Research Questions

Q. How can selectivity for GluN2B over σ1/σ2 receptors be optimized in benzo[7]annulen-5-amine derivatives?

Structure-activity relationship (SAR) studies reveal that substitution at the annulene core (e.g., fluorine or methyl groups) and modification of the amine side chain (e.g., tert-butyl or fluorinated alkyl groups) reduce off-target binding. For instance, [¹⁸F]PF-NB1, a radiofluorinated derivative, shows >100-fold selectivity for GluN2B over σ receptors in vitro . Computational docking studies with GluN2B crystal structures (PDB: 4TLM) guide rational design .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., mast cell stabilization vs. NMDA antagonism)?

Contradictions may arise from assay conditions (e.g., cell type, concentration) or structural variations in derivatives. To address this:

  • Perform parallel in vitro screens (e.g., calcium flux assays for mast cells and radioligand displacement for GluN2B).
  • Use knockout models (e.g., GluN2B-deficient mice) to isolate mechanistic pathways.
  • Analyze metabolite profiles to rule out off-target effects from degradation products .

Q. What methodologies are employed to study in vivo pharmacokinetics and brain penetration of this compound?

PET imaging with radiofluorinated analogues (e.g., [¹⁸F]PF-NB1) enables real-time tracking of brain uptake and receptor occupancy in rodents. Biodistribution studies quantify accumulation in GluN2B-rich regions (e.g., forebrain), while metabolite analysis via HPLC confirms stability . For non-radioactive studies, LC-MS/MS quantifies plasma and tissue concentrations after intravenous administration .

Q. How does stereochemistry influence the compound’s biological activity, and how is enantiomeric purity ensured?

The (S)-enantiomer of related benzo[7]annulen-amines shows 10–50× higher GluN2B affinity than the (R)-form, as confirmed by chiral HPLC separation and binding assays . Asymmetric synthesis using Rh catalysts (e.g., ZhaoPhos ligands) achieves >94% enantiomeric excess (ee) . Polarimetry and circular dichroism (CD) validate enantiopurity.

Q. Methodological Considerations Table

Aspect Techniques/Approaches Key References
Synthesis Reductive amination, asymmetric hydrogenation
Characterization NMR, HRMS, IR, X-ray crystallography
Biological Screening Radioligand displacement, calcium flux assays, autoradiography
In Vivo Studies PET imaging, LC-MS/MS pharmacokinetics, GluN2B knockout models

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-propan-2-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

InChI

InChI=1S/C14H21N/c1-11(2)15-14-10-6-4-8-12-7-3-5-9-13(12)14/h3,5,7,9,11,14-15H,4,6,8,10H2,1-2H3

InChI Key

JLBNXFMTKAQNKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCCCC2=CC=CC=C12

Origin of Product

United States

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